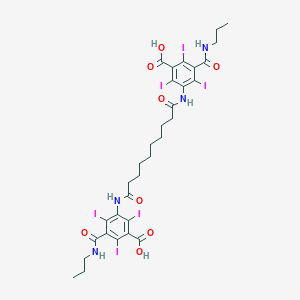
Vanadium(II) bromide
Overview
Description
Vanadium(II) bromide is an inorganic compound with the chemical formula VBr₂. It is a light-brown solid that adopts the cadmium iodide structure, featuring octahedral vanadium(II) centers . This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadium(II) bromide can be synthesized by the reduction of vanadium(III) bromide with hydrogen gas. The reaction typically occurs at elevated temperatures to facilitate the reduction process .
Industrial Production Methods: In industrial settings, this compound is produced using similar reduction techniques, often involving the use of hydrogen gas as a reducing agent. The process is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Vanadium(II) bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of vanadium, such as vanadium(III) bromide.
Reduction: It can be reduced further to vanadium metal under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or other halogens.
Reduction: Hydrogen gas is typically used as a reducing agent.
Substitution: Various halides or ligands can be used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Vanadium(III) bromide.
Reduction: Vanadium metal.
Substitution: Various substituted vanadium compounds depending on the reagents used.
Scientific Research Applications
Vanadium(II) bromide has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other vanadium compounds and as a reagent in various chemical reactions.
Biology: Vanadium compounds, including this compound, are studied for their potential biological activities and interactions with enzymes.
Mechanism of Action
The mechanism of action of vanadium(II) bromide involves its ability to participate in redox reactions, which can influence various biochemical pathways. Vanadium compounds are known to interact with enzymes and proteins, affecting their activity and function. For example, vanadium-dependent bromoperoxidase enzymes in marine algae utilize vanadium to catalyze the formation of organobromine compounds .
Comparison with Similar Compounds
- Vanadium(II) chloride (VCl₂)
- Vanadium(II) iodide (VI₂)
- Vanadium(III) bromide (VBr₃)
Comparison: Vanadium(II) bromide is unique due to its specific oxidation state and bromide ligands, which confer distinct chemical properties compared to its chloride and iodide counterparts. Additionally, its ability to form stable hydrates, such as the hexahydrate and tetrahydrate, sets it apart from other vanadium halides .
Properties
IUPAC Name |
vanadium(2+);dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.V/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJLOGNSKRVGAD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VBr2, Br2V | |
| Record name | vanadium(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(II)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437762 | |
| Record name | CTK4C5965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14890-41-6 | |
| Record name | Vanadium bromide (VBr2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14890-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CTK4C5965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



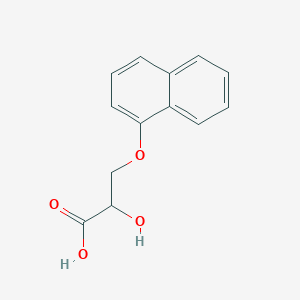

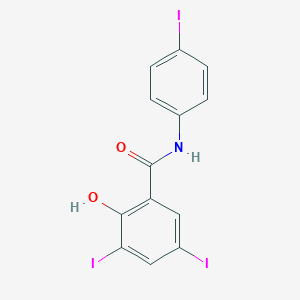
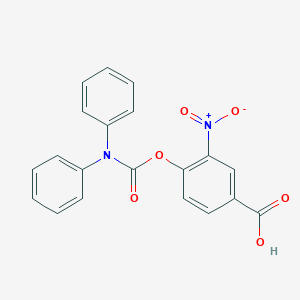
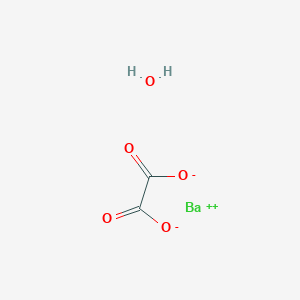
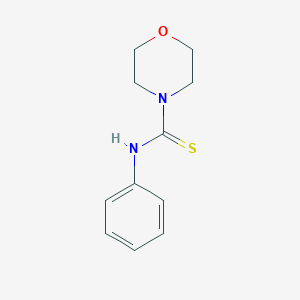

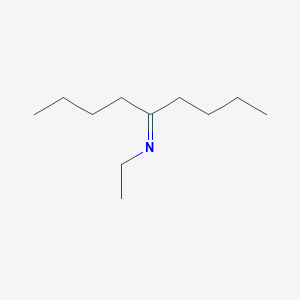
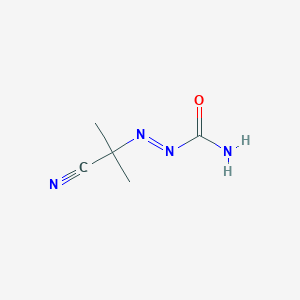
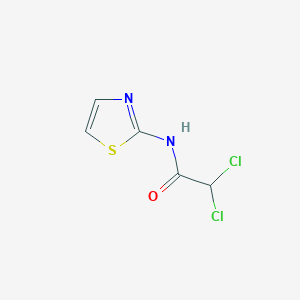
![3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B77886.png)
